2-(indolin-1-ylmethyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-4H-pyran-4-one
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Overview
Description
2-(indolin-1-ylmethyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-4H-pyran-4-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyranone core with various substituents, including an indolinylmethyl group and a phenylpiperazinyl group. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(indolin-1-ylmethyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-4H-pyran-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyranone Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Indolinylmethyl Group: This step may involve a nucleophilic substitution reaction where an indoline derivative is introduced.
Attachment of the Phenylpiperazinyl Group: This can be done through an etherification reaction using a phenylpiperazine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
2-(indolin-1-ylmethyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(indolin-1-ylmethyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-4H-pyran-4-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate signaling pathways.
Pathways: Involvement in specific biochemical pathways that lead to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(indolin-1-ylmethyl)-5-(2-oxo-2-(4-methylpiperazin-1-yl)ethoxy)-4H-pyran-4-one
- 2-(indolin-1-ylmethyl)-5-(2-oxo-2-(4-ethylpiperazin-1-yl)ethoxy)-4H-pyran-4-one
Uniqueness
2-(indolin-1-ylmethyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-4H-pyran-4-one is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to similar compounds. The presence of the phenylpiperazinyl group, in particular, may enhance its binding affinity to certain molecular targets.
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c30-24-16-22(17-29-11-10-20-6-4-5-9-23(20)29)32-18-25(24)33-19-26(31)28-14-12-27(13-15-28)21-7-2-1-3-8-21/h1-9,16,18H,10-15,17,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPDQGZXIKOTEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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